[(5-Bromofuran-2-yl)methyl](propan-2-yl)amine
Description
(5-Bromofuran-2-yl)methylamine is a secondary amine featuring a brominated furan ring and an isopropyl substituent. Its molecular formula is C₈H₁₁BrNO, with a molecular weight of 217.08 g/mol (calculated).
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-6(2)10-5-7-3-4-8(9)11-7/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJJFGCZPJTVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Bromofuran-2-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of (5-Bromofuran-2-yl)methylamine typically involves several chemical reactions, including bromination of furan, formation of the furan derivative, and amination processes. The following steps outline a general synthetic route:
- Bromination of Furan : Furan is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
- Formation of the Furan Derivative : The brominated furan undergoes further reactions with suitable aldehydes or ketones to form the desired derivatives.
- Amination : The final step involves introducing the propan-2-ylamine group through various amination reactions.
Antimicrobial Properties
Research has indicated that (5-Bromofuran-2-yl)methylamine exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial and fungal strains:
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Strong inhibition |
| Candida albicans | Moderate inhibition |
Studies suggest that the compound interacts with specific enzymes or receptors in microbial cells, leading to disruptions in their metabolic pathways .
The mechanism by which (5-Bromofuran-2-yl)methylamine exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells.
- Receptor Modulation : It can bind to specific receptors, altering cellular signaling pathways that affect microbial growth and survival .
Case Studies
Several studies have highlighted the effectiveness of (5-Bromofuran-2-yl)methylamine in various experimental settings:
-
Study on Bacterial Inhibition :
- Researchers tested the compound against multiple bacterial strains, revealing a dose-dependent inhibition pattern, particularly against Gram-positive bacteria like Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial properties.
- Fungal Activity Assessment :
Applications in Drug Development
Given its promising biological activities, (5-Bromofuran-2-yl)methylamine is being explored for potential applications in drug development:
Comparison with Similar Compounds
Key Observations :
- Brominated Aromatic vs. Heteroaromatic Systems : The bromophenyl analog (228.13 g/mol) is heavier than the bromofuran derivative (217.08 g/mol), reflecting the phenyl ring's higher carbon content. Bromofuran compounds (e.g., ) exhibit enhanced reactivity at the bromine site due to the electron-rich furan ring, enabling Suzuki or Ullmann couplings .
- In contrast, electron-donating groups (e.g., 3,4-dimethoxyphenyl in ) may enhance resonance stabilization of intermediates.
- Physical States : Bromophenyl analogs are often liquids (e.g., ), while bromofuran derivatives with cyclic substituents (e.g., cyclopropane in ) tend to be solids due to increased rigidity.
Reactivity Profiles
- Bromine Substitution : The 5-bromofuran moiety is primed for cross-coupling reactions, akin to 5-bromo-3-hexylthiophene in palladium-catalyzed arylations . This contrasts with bromophenyl analogs, where bromine is less activated due to the phenyl ring's lower electron density.
- Amine Reactivity : The secondary amine group can participate in condensation reactions (e.g., with aldehydes to form imines) as seen in pyrazole-based frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
